molecular formula C12H22O4 B141691 3-(1-Hydroxyheptyl)-4-(hydroxymethyl)oxolan-2-one CAS No. 125761-52-6

3-(1-Hydroxyheptyl)-4-(hydroxymethyl)oxolan-2-one

Cat. No. B141691
M. Wt: 230.3 g/mol
InChI Key: JWZVDINGVWOBKH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(1-Hydroxyheptyl)-4-(hydroxymethyl)oxolan-2-one, also known as HHO, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields.

Mechanism Of Action

The mechanism of action of 3-(1-Hydroxyheptyl)-4-(hydroxymethyl)oxolan-2-one is not fully understood, but it is believed to involve the modulation of various signaling pathways in cells. 3-(1-Hydroxyheptyl)-4-(hydroxymethyl)oxolan-2-one has been found to activate the Nrf2 pathway, which plays a key role in the regulation of antioxidant and detoxification responses in cells. It has also been shown to inhibit the NF-κB pathway, which is involved in the regulation of inflammation and immune responses.

Biochemical And Physiological Effects

3-(1-Hydroxyheptyl)-4-(hydroxymethyl)oxolan-2-one has been found to have various biochemical and physiological effects in cells and organisms. It has been shown to increase the expression of antioxidant enzymes, such as superoxide dismutase and catalase, and reduce oxidative stress. It has also been found to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and reduce inflammation. In addition, 3-(1-Hydroxyheptyl)-4-(hydroxymethyl)oxolan-2-one has been shown to improve mitochondrial function and enhance energy metabolism.

Advantages And Limitations For Lab Experiments

3-(1-Hydroxyheptyl)-4-(hydroxymethyl)oxolan-2-one has several advantages for lab experiments, including its high purity, stability, and low toxicity. It is also relatively easy to synthesize and can be used in a variety of experimental systems. However, 3-(1-Hydroxyheptyl)-4-(hydroxymethyl)oxolan-2-one has some limitations, including its limited solubility in aqueous solutions and its potential to form aggregates at high concentrations.

Future Directions

There are several future directions for research on 3-(1-Hydroxyheptyl)-4-(hydroxymethyl)oxolan-2-one. One area of interest is the development of novel 3-(1-Hydroxyheptyl)-4-(hydroxymethyl)oxolan-2-one-based materials with unique properties, such as self-healing and shape-memory materials. Another area of interest is the investigation of 3-(1-Hydroxyheptyl)-4-(hydroxymethyl)oxolan-2-one's potential as a therapeutic agent for various diseases, including cancer and neurodegenerative diseases. Additionally, further studies are needed to elucidate the mechanism of action of 3-(1-Hydroxyheptyl)-4-(hydroxymethyl)oxolan-2-one and its effects on various signaling pathways in cells.

Scientific Research Applications

3-(1-Hydroxyheptyl)-4-(hydroxymethyl)oxolan-2-one has been studied for its potential applications in various fields, including medicine, agriculture, and materials science. In medicine, 3-(1-Hydroxyheptyl)-4-(hydroxymethyl)oxolan-2-one has been found to have anti-inflammatory, antioxidant, and antitumor properties. It has also been studied as a potential treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's. In agriculture, 3-(1-Hydroxyheptyl)-4-(hydroxymethyl)oxolan-2-one has been shown to improve plant growth and yield by increasing photosynthesis and enhancing nutrient uptake. In materials science, 3-(1-Hydroxyheptyl)-4-(hydroxymethyl)oxolan-2-one has been used as a building block for the synthesis of novel materials with unique properties.

properties

CAS RN

125761-52-6

Product Name

3-(1-Hydroxyheptyl)-4-(hydroxymethyl)oxolan-2-one

Molecular Formula

C12H22O4

Molecular Weight

230.3 g/mol

IUPAC Name

3-(1-hydroxyheptyl)-4-(hydroxymethyl)oxolan-2-one

InChI

InChI=1S/C12H22O4/c1-2-3-4-5-6-10(14)11-9(7-13)8-16-12(11)15/h9-11,13-14H,2-8H2,1H3

InChI Key

JWZVDINGVWOBKH-UHFFFAOYSA-N

SMILES

CCCCCCC(C1C(COC1=O)CO)O

Canonical SMILES

CCCCCCC(C1C(COC1=O)CO)O

synonyms

virginiamycin butanolide D

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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